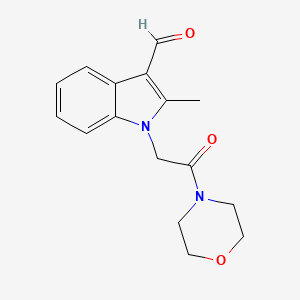
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS Number: 433707-36-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SARs), and relevant case studies.
The molecular formula of this compound is C16H18N2O3, with a molecular weight of 286.33 g/mol. The compound features an indole core, which is known for diverse biological activities, making it a valuable scaffold in drug development.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent research indicates that derivatives of indole, including this compound, exhibit promising anticancer effects. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines. It has demonstrated significant antiproliferative activity against rapidly dividing cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) at micromolar concentrations .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly, which are critical for cell division .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The IC50 values against COX enzymes suggest moderate inhibition, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Impact |
|---|---|
| Indole Core | Essential for anticancer activity |
| Morpholine Ring | Enhances solubility and bioavailability |
| Aldehyde Group | Critical for interaction with biological targets |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study published in ACS Omega evaluated the antiproliferative activity of various indole derivatives, including this compound. It was found to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 μM .
- Anti-inflammatory Research : Another research article highlighted the synthesis and evaluation of similar compounds, reporting that modifications to the indole structure could enhance anti-inflammatory properties while maintaining low toxicity levels .
Properties
IUPAC Name |
2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-14(11-19)13-4-2-3-5-15(13)18(12)10-16(20)17-6-8-21-9-7-17/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCCBXLWKJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














